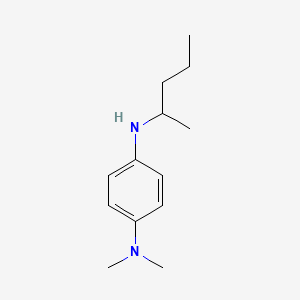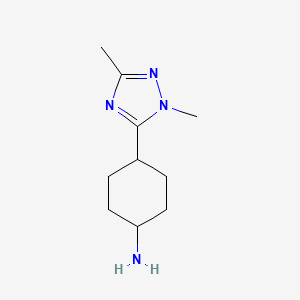
1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-1,2,4-triazol-3-amine is a chemical compound that features a unique structure combining a pyrazole ring and a triazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of 4-bromo-1,3-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Attachment of the Triazole Ring: The triazole ring is then attached to the pyrazole ring through a series of reactions involving the use of triazole precursors and coupling agents.
Final Assembly: The final compound is assembled by linking the pyrazole and triazole rings through a methyl bridge, followed by purification and characterization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable solvents and catalysts.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-1,2,4-triazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activities.
Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-1,2,4-triazol-3-amine
- 1-((4-Methyl-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-1,2,4-triazol-3-amine
- 1-((4-Fluoro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-1,2,4-triazol-3-amine
Uniqueness
1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-1,2,4-triazol-3-amine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activities compared to its analogs with different halogen or alkyl substitutions.
Properties
Molecular Formula |
C8H11BrN6 |
|---|---|
Molecular Weight |
271.12 g/mol |
IUPAC Name |
1-[(4-bromo-2,5-dimethylpyrazol-3-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H11BrN6/c1-5-7(9)6(14(2)12-5)3-15-4-11-8(10)13-15/h4H,3H2,1-2H3,(H2,10,13) |
InChI Key |
KGNCBVYEZIVTPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Br)CN2C=NC(=N2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13642751.png)








![3-Methyl-1-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine](/img/structure/B13642796.png)
